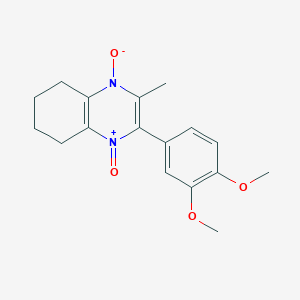![molecular formula C26H25N5O5 B356627 N-[5-Cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-3,4-dimethoxybenzamide CAS No. 848206-04-2](/img/structure/B356627.png)
N-[5-Cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-Cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-3,4-dimethoxybenzamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-3,4-dimethoxybenzamide involves multiple steps, starting with the preparation of key intermediates. One common method involves the cyanoacetylation of amines, followed by cyclization and functional group modifications . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-Cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Involving nucleophilic or electrophilic reagents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium (Pd) or platinum (Pt). Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[5-Cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-3,4-dimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[5-Cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dicyclopropyl-10-ethyl-7-(3-methoxypropyl)amino-3-methyl-3,5,8,10-tetraazatricyclo[7.3.0.0,6]dodeca-1(9),2(6),4,7,11-pentaene-11-carboxamide
- Tricyclo[7.3.0.0(3,8)]dodec-1(9)-en-12-one, 2,2-dicyano, cis-
Uniqueness
N-[5-Cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-3,4-dimethoxybenzamide stands out due to its unique tricyclic structure and specific functional groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
848206-04-2 |
|---|---|
Molecular Formula |
C26H25N5O5 |
Molecular Weight |
487.5g/mol |
IUPAC Name |
N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C26H25N5O5/c1-16-7-5-10-31-22(16)28-24-19(26(31)33)13-18(15-27)23(30(24)11-6-12-34-2)29-25(32)17-8-9-20(35-3)21(14-17)36-4/h5,7-10,13-14H,6,11-12H2,1-4H3 |
InChI Key |
CWLVXRFEVVYYGF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)C4=CC(=C(C=C4)OC)OC)N3CCCOC)C#N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)C4=CC(=C(C=C4)OC)OC)N3CCCOC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B356544.png)
![methyl 4-[2-(furan-2-ylmethyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B356549.png)
![Ethyl 6-benzoylimino-7-butyl-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B356550.png)
![1-Methoxypropan-2-yl 2-amino-1-(2,3-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B356551.png)
![N-(5-{[(4-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea](/img/structure/B356552.png)
![2-(2,5-dimethoxybenzylidene)-6-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one](/img/structure/B356556.png)

![1-butyl-2-(4-chlorophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B356558.png)
![N-[5-Cyano-7-(3-ethoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-4-ethoxybenzamide](/img/structure/B356559.png)
![2-(6-Methyl-2-pyridinyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356563.png)
![methyl 4-{2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B356565.png)
![Ethyl 11-methyl-2-oxo-7-pentyl-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B356566.png)
![ethyl 3-[[2-(3-ethoxycarbonylpiperidin-1-yl)acetyl]amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B356568.png)
![N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B356570.png)
